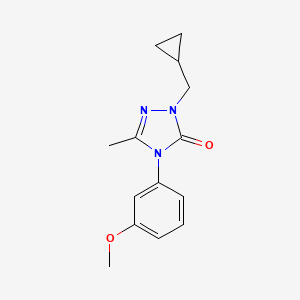

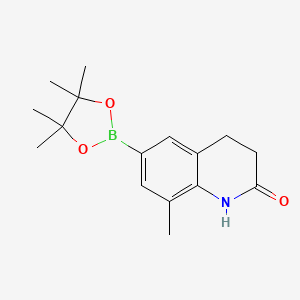

![molecular formula C23H22ClN5O2S B2992894 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-05-3](/img/structure/B2992894.png)

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.

BenchChem offers high-quality 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Activity

This compound and its derivatives exhibit diverse pharmacological activities. Notably, similar quinazoline derivatives have been studied for their potential as α1-adrenoceptor antagonists, showing promise in treating conditions such as hypertension. For example, a novel potent and selective α1-adrenoceptor antagonist demonstrated significant pharmacological activity in rat models, highlighting its potential for further development as a therapeutic agent (Yen et al., 1996).

Anticancer Activity

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their anticancer properties. Certain compounds have shown potent antiproliferative activities against various cancer cell lines, including lung, breast, and colorectal cancers. This suggests that these derivatives could serve as promising leads for the development of new antitumor agents (Li et al., 2020).

Antimicrobial and Antibacterial Activities

Synthetic efforts have also focused on developing quinazoline derivatives with potent antimicrobial and antibacterial effects. Such compounds have been assessed against a range of bacterial and fungal strains, demonstrating significant activity and offering a basis for the development of new antimicrobial agents. For instance, specific derivatives have shown antibacterial activity against pathogens like Pseudomonas and antifungal activity against Aspergillus flavus (Kale & Durgade, 2017).

Binding Properties and Receptor Antagonism

Research on quinazoline derivatives has extended to their binding properties, particularly as ligands for serotonin receptors. These studies have led to the discovery of compounds with selective antagonistic effects on the 5-HT2A receptor, offering potential for the treatment of disorders related to serotonin dysregulation (Deng et al., 2015).

Antihypertensive Effects

Quinazoline derivatives have been investigated for their antihypertensive properties. Compounds with specific structural features have shown the ability to induce hypotension in hypertensive rat models, suggesting their utility as antihypertensive agents. This highlights the potential of quinazoline derivatives in managing high blood pressure and related cardiovascular conditions (Takai et al., 1986).

Mécanisme D'action

Target of Action

CCG-33614, also known as 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, primarily targets the Rho/SRF (Serum Response Factor) pathway . This pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, and neuronal activity .

Mode of Action

CCG-33614 inhibits the Rho/SRF-mediated transcriptional regulation . It specifically binds to the N-terminal basic domain (NB) of MRTF-A/B, which acts as a functional nuclear localization signal (NLS) of MRTF-A/B . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B .

Biochemical Pathways

The inhibition of the Rho/SRF pathway by CCG-33614 leads to the modulation of mitochondrial functions . The drug significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This modulation of mitochondrial functions affects the energy production within the cell .

Result of Action

The inhibition of the Rho/SRF pathway by CCG-33614 leads to a downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . This can have significant effects on the energy metabolism of the cell .

Propriétés

IUPAC Name |

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTLDUMVZIVQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

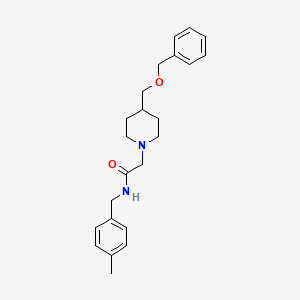

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)

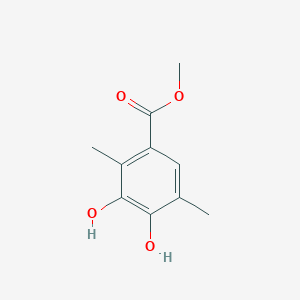

![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)

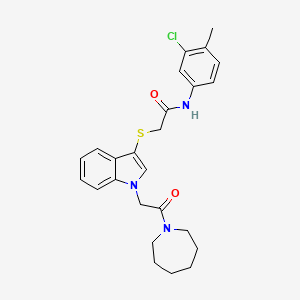

![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)

![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)

![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)

![4,5-Dimethyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)

![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)